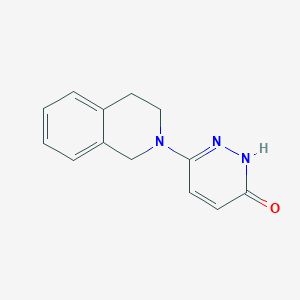
6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol
Vue d'ensemble
Description
6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol (6-DHP) is a novel synthetic organic compound that has gained much attention in recent years due to its potential applications in a variety of scientific research areas. 6-DHP is a heterocyclic compound with a six-membered ring containing three nitrogen atoms and one oxygen atom. It is a colorless, crystalline solid with a molecular weight of 215.3 g/mol.
Applications De Recherche Scientifique
Electrochromic Materials
The compound 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol and its derivatives have been explored for their potential applications in electrochromic materials. For instance, electron-deficient pyrrolo-acenaphtho-pyridazine-dione-based donor-acceptor conjugated polymers, derived from similar structures, have been synthesized and studied for their electrochromic applications. These materials exhibited significant optical contrasts in the near-infrared region, showcasing their utility in electrochromic devices. The polymers displayed reversible color changes and outstanding redox stability, making them suitable for various electrochromic applications (Cho et al., 2015).
Photocatalytic Synthesis
Another application of compounds related to 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol lies in the field of photocatalytic synthesis. The development of efficient and practical methods for synthesizing 3,4-dihydroisoquinolinones, a class of compounds with similar structural motifs, has been a subject of research. These compounds are found in numerous biologically active molecules. Visible light photocatalytic strategies have been employed for direct conversions and intramolecular hydroaminations, leading to the efficient synthesis of these heterocyclic motifs. This approach underscores the potential of these compounds in synthesizing biologically relevant structures using green chemistry principles (Yu et al., 2017).
Heterocyclic Synthesis
The structural core of 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol is conducive to the synthesis of various heterocyclic compounds, which are integral to pharmaceuticals and other functional materials. Research has focused on developing novel methodologies for synthesizing diverse heterocyclic systems by manipulating the isoquinoline and pyridazinone moieties. These synthetic strategies enable the construction of complex molecules with potential applications in drug discovery and material science (Paronikyan et al., 2019).
Luminescent Materials
Compounds structurally related to 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol have been investigated for their luminescent properties. The synthesis of novel heterocyclic frameworks that exhibit strong luminescence has been a focus of recent research. These materials find applications in optoelectronics, sensing, and imaging, where their luminescent properties can be harnessed for various technological advancements (Jiang et al., 2017).
Propriétés
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13-6-5-12(14-15-13)16-8-7-10-3-1-2-4-11(10)9-16/h1-6H,7-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXBJELJHHMMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NNC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1481352.png)
![6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine](/img/structure/B1481353.png)


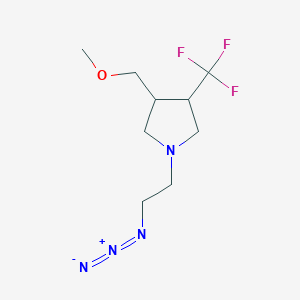
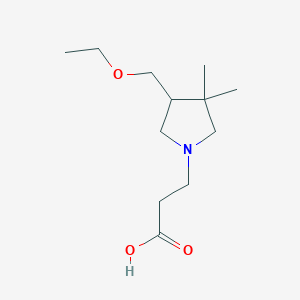
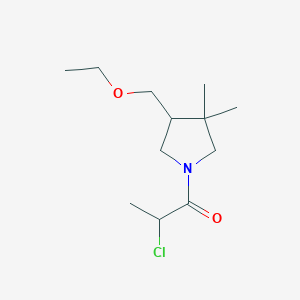
![3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1481360.png)
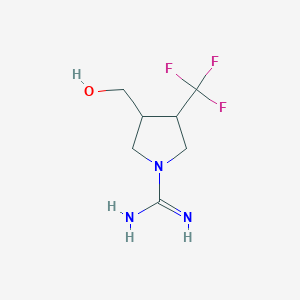
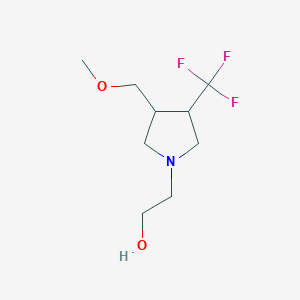

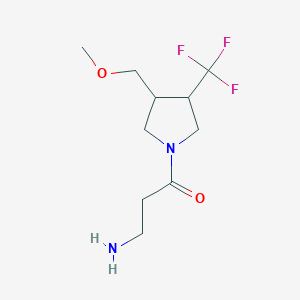
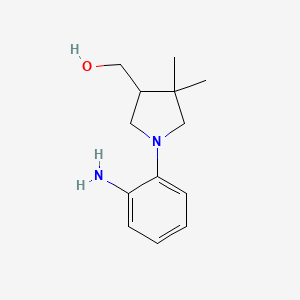
![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481373.png)